N-[4-(hydrazinocarbonyl)phenyl]acetamide
Overview
Description
N-[4-(hydrazinocarbonyl)phenyl]acetamide is an organic compound with the molecular formula C9H11N3O2 and a molecular weight of 193.21 g/mol It is commonly used in scientific research, particularly in the fields of chemistry and biology
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[4-(hydrazinocarbonyl)phenyl]acetamide can be synthesized through a microwave-assisted reaction involving the condensation of 4-aminobenzohydrazide with acetic anhydride . The reaction typically occurs under microwave irradiation, which enhances the reaction rate and yield. The reaction conditions include maintaining an inert atmosphere and room temperature storage .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories using the aforementioned synthetic routes. Industrial-scale production would likely involve similar reaction conditions with optimization for larger quantities.
Chemical Reactions Analysis
Types of Reactions
N-[4-(hydrazinocarbonyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the hydrazine group.
Substitution: The compound can participate in substitution reactions, particularly involving the acetamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[4-(carboxy)phenyl]acetamide, while reduction could produce N-[4-(aminocarbonyl)phenyl]acetamide.
Scientific Research Applications
N-[4-(hydrazinocarbonyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(hydrazinocarbonyl)phenyl]acetamide involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with various biomolecules, affecting their function and activity. This interaction can modulate biochemical pathways and cellular processes, making the compound valuable in research applications .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(aminocarbonyl)phenyl]acetamide
- N-[4-(carboxy)phenyl]acetamide
- N-[4-(methylcarbamoyl)phenyl]acetamide
Uniqueness
N-[4-(hydrazinocarbonyl)phenyl]acetamide is unique due to its hydrazine group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific research applications that require such properties .
Properties
IUPAC Name |
N-[4-(hydrazinecarbonyl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-6(13)11-8-4-2-7(3-5-8)9(14)12-10/h2-5H,10H2,1H3,(H,11,13)(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPWXDGMUJDCMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60325382 | |
Record name | N-[4-(hydrazinecarbonyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60325382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41764-73-2 | |
Record name | 41764-73-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409917 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-[4-(hydrazinecarbonyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60325382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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